1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the target . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the nature of the target and the type of interaction.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, potentially leading to downstream effects such as modulation of signal transduction, alteration of metabolic processes, or regulation of gene expression .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .
Result of Action
Similar compounds have been shown to exert various biological effects, such as antileishmanial and antimalarial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances, and physical conditions such as temperature and pressure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which upon cyclization with a suitable diketone, yields the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridine
- 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridazin-3-one
- 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyrimidin-3-one
Uniqueness
1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one stands out due to its specific structural features, such as the chlorophenyl group and the pyrazolo[3,4-b]pyridine core. These features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-1-4-9(7-8)16-11-10(12(17)15-16)5-2-6-14-11/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKIIOPVSTWANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=CC=N3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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